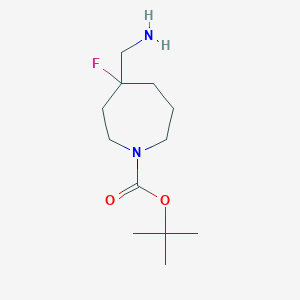![molecular formula C9H19ClFNO B1485118 3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride CAS No. 2098025-76-2](/img/structure/B1485118.png)
3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling reaction is another commonly used method in the synthesis of such compounds .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthetic Pathways and Building Blocks for Drug Discovery
The synthesis of azetidine derivatives and their incorporation into complex molecules is a critical area of research due to their potential as building blocks in medicinal chemistry. For instance, a study outlined synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, highlighting its significance as a new cyclic fluorinated beta-amino acid useful in drug development (Van Hende et al., 2009). Such fluorinated heterocyclic amino acids are valuable due to their unique pharmacokinetic properties and their ability to improve the efficacy and selectivity of pharmaceuticals.
Antimicrobial and Antitumor Agents
Research on substituted phenyl azetidines as potential antimicrobial agents has shown promising results, indicating the utility of azetidine derivatives in developing new antibiotics (Doraswamy & Ramana, 2013). Furthermore, amino acid ester derivatives containing fluorinated compounds have been synthesized for their antitumor activity, showcasing the versatility of azetidine derivatives in cancer research (Xiong et al., 2009).
Peptide Scaffolds and Enzymatic Inhibitors
The development of 3-fluoroazetidinecarboxylic acids and derivatives as peptide scaffolds demonstrates another dimension of azetidine's application in scientific research. Such compounds have been explored for their potential to inhibit pancreatic cancer cell growth, providing a foundation for novel cancer therapeutics (Liu et al., 2015).
properties
IUPAC Name |
3-fluoro-3-[2-[(2-methylpropan-2-yl)oxy]ethyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO.ClH/c1-8(2,3)12-5-4-9(10)6-11-7-9;/h11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGSBRGBGAALPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)

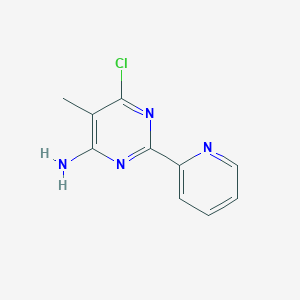
![2-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485041.png)
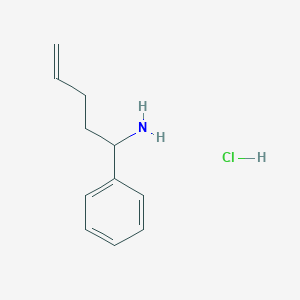
![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)
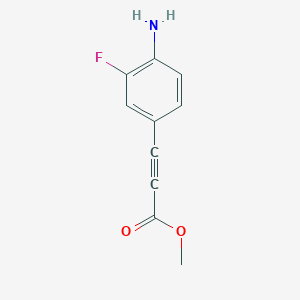
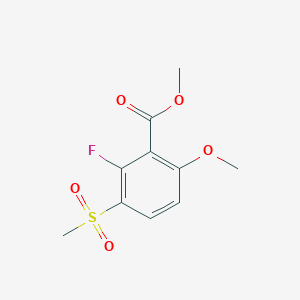
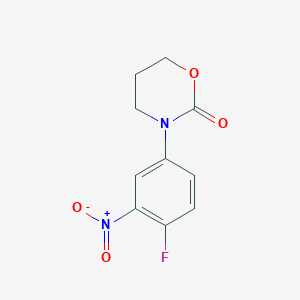
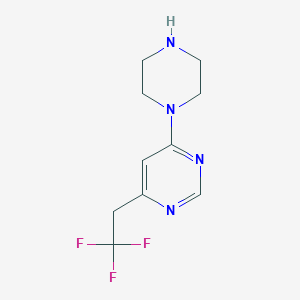
![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)
